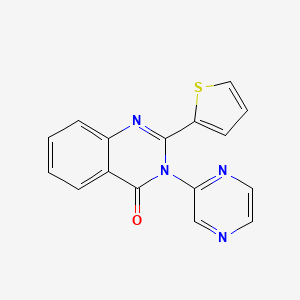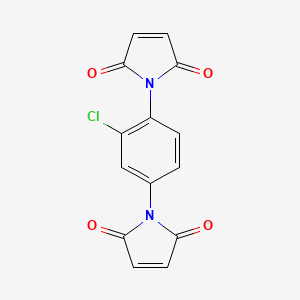
N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide, also known as QF-2, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. QF-2 is a heterocyclic compound that contains a quinazoline ring and a furan ring, and it exhibits a broad range of biological activities.
Applications De Recherche Scientifique
N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide has also been investigated for its potential as a therapeutic agent for Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta peptides, which are associated with the development of the disease. In biochemistry, N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide has been used as a tool to study the structure and function of various proteins, including enzymes and receptors. N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide has also been investigated for its potential as a fluorescent probe for imaging biological systems.
Mécanisme D'action
The mechanism of action of N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in cognitive function. Additionally, N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide has been shown to bind to the sigma-1 receptor, a protein that is involved in various cellular processes, including the regulation of ion channels and the modulation of neurotransmitter release.
Biochemical and Physiological Effects
N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide has been shown to exhibit a broad range of biochemical and physiological effects. In vitro studies have demonstrated that N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide inhibits the growth and proliferation of various cancer cell lines by inducing apoptosis, a process of programmed cell death. N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide has also been shown to inhibit the formation of amyloid beta peptides, which are associated with the development of Alzheimer's disease. In addition, N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide has been shown to modulate the activity of various enzymes and receptors, including topoisomerase II, acetylcholinesterase, and the sigma-1 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide has several advantages as a tool for laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It exhibits a broad range of biological activities, making it a versatile tool for studying various biological systems. However, N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, its potential toxicity and side effects have not been fully evaluated.
Orientations Futures
There are several future directions for research on N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide. One direction is to further investigate its anti-cancer activity and its potential as a therapeutic agent for various types of cancer. Another direction is to study its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and to evaluate its potential toxicity and side effects. Finally, N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide could also be used as a tool for studying various biological systems, including enzymes, receptors, and cellular processes.
Méthodes De Synthèse
The synthesis of N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide involves the reaction of 2-furoic acid hydrazide with anthranilic acid in the presence of phosphorus oxychloride. The resulting product is then treated with acetic anhydride to give N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide. This method has been optimized to yield a high purity product in good yields.
Propriétés
IUPAC Name |
N-(2,4-dioxo-1H-quinazolin-3-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4/c17-11(10-6-3-7-20-10)15-16-12(18)8-4-1-2-5-9(8)14-13(16)19/h1-7H,(H,14,19)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUPQTSINSNMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5765473.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5765479.png)
![N-(4-{[2-(4-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B5765497.png)
![ethyl 4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5765504.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethyl-N-isopropylurea](/img/structure/B5765510.png)

![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5765525.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5765531.png)
![1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5765533.png)
![4-[(5-methyl-2-furyl)methyl]morpholine](/img/structure/B5765544.png)


